
(E)-2-hexadecenal
Vue d'ensemble
Description
(E)-2-Hexadecenal is an organic compound classified as an aldehyde. It is characterized by a long carbon chain with a double bond in the trans configuration at the second carbon position. This compound is notable for its presence in various natural sources and its applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(E)-2-Hexadecenal can be synthesized through several methods. One common approach involves the oxidation of (E)-2-hexadecen-1-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction typically occurs under mild conditions, ensuring the preservation of the double bond’s configuration.
Industrial Production Methods
In industrial settings, this compound can be produced through the hydroformylation of 1-hexadecene, followed by oxidation. This method involves the addition of a formyl group to the double bond, creating an aldehyde. The process is efficient and scalable, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2-Hexadecenal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to (E)-2-hexadecenoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to (E)-2-hexadecen-1-ol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Grignard reagents or organolithium compounds in anhydrous conditions.
Major Products Formed
Oxidation: (E)-2-Hexadecenoic acid.
Reduction: (E)-2-Hexadecen-1-ol.
Substitution: Various substituted hexadecenal derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(E)-2-Hexadecenal has diverse applications in scientific research:
Chemistry: It is used as a starting material for synthesizing other organic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its role in pheromone signaling in insects and other organisms.
Medicine: Research explores its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Industry: It is used in the fragrance industry for its pleasant odor and as a flavoring agent in food products.
Mécanisme D'action
The mechanism by which (E)-2-hexadecenal exerts its effects involves its interaction with specific molecular targets. In biological systems, it can bind to receptors involved in pheromone signaling, triggering behavioral responses in insects. Its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes, leading to cell lysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z)-2-Hexadecenal: The cis isomer of (E)-2-hexadecenal, differing in the configuration of the double bond.
Hexadecanal: A saturated aldehyde with no double bonds.
(E)-2-Octadecenal: An aldehyde with a longer carbon chain and a double bond at the second position.
Uniqueness
This compound is unique due to its specific double bond configuration, which influences its reactivity and biological activity. Its trans configuration makes it more stable and less prone to isomerization compared to its cis counterpart.
Propriétés
IUPAC Name |
(E)-hexadec-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h14-16H,2-13H2,1H3/b15-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJFYXOVGVXZKT-CCEZHUSRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801015907 | |
| Record name | (E)-Hexadec-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801015907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3163-37-9, 27104-14-9, 22644-96-8 | |
| Record name | 2-Hexadecenal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003163379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexadecenal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027104149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-Hexadec-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801015907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-HEXADECENAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z79H35Z0RU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of hexadecenal?
A1: Hexadecenal has the molecular formula C16H30O and a molecular weight of 238.40 g/mol.
Q2: Does hexadecenal exist in different isomeric forms?
A: Yes, hexadecenal exists in various isomeric forms, including (Z)-9-hexadecenal, (Z)-11-hexadecenal, and (E)-2-hexadecenal. The specific isomer and its relative abundance can significantly influence its biological activity [, , , , ].
Q3: How does hexadecenal interact with Aspergillus fumigatus?
A: Research suggests that cis-9-hexadecenal inhibits the growth of Aspergillus fumigatus by targeting cell wall organization and melanin biosynthesis. It disrupts the formation of the extracellular matrix and reduces cell surface hydrophobicity, ultimately affecting fungal virulence [, ].
Q4: How does hexadecenal affect mitochondrial function in yeast?
A: Studies in yeast indicate that hexadecenal accumulation, regulated by enzymes like Dpl1p and Hfd1p, can impact mitochondrial function. Elevated hexadecenal levels are associated with decreased oxygen consumption, increased reactive oxygen species production, and mitochondrial fragmentation [].
Q5: What role does hexadecenal play in insect communication?
A: Hexadecenal isomers are key components of the sex pheromone blends in various insect species, including moths like Heliothis virescens, Helicoverpa armigera, and the rice stem borer Chilo suppressalis. The specific isomeric composition and ratio within the blend are crucial for species-specific attraction [, , , , , , , , ].
Q6: What are the potential applications of hexadecenal?
A: Hexadecenal holds potential for various applications, particularly in agriculture as a biopesticide. Its role in insect pheromone communication can be exploited for pest monitoring and mating disruption strategies, offering environmentally friendly pest control alternatives [, , , ].
Q7: Are there any safety concerns regarding hexadecenal use?
A: While hexadecenal is generally considered safe, further research is necessary to fully evaluate its toxicological profile and potential long-term effects. Careful consideration should be given to its environmental impact, degradation pathways, and potential for bioaccumulation [, ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


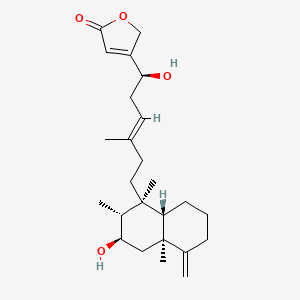
![N-(6-Oxo-6H-dibenzo[b,d]pyran-3-yl)maleamic acid](/img/structure/B1231222.png)

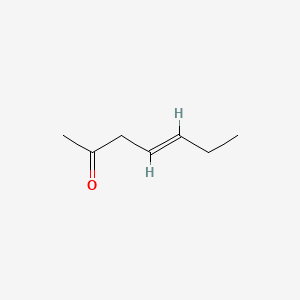
![(3E)-5-ethyl-3-[(N-methylanilino)methylidene]thiophen-2-one](/img/structure/B1231228.png)
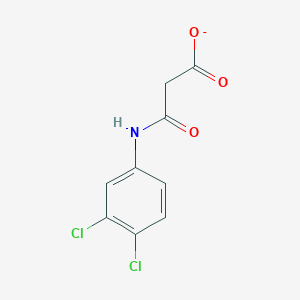

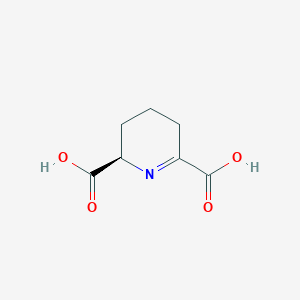


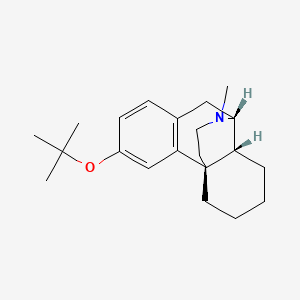
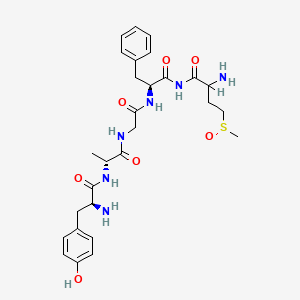
![1-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]-3,5-dimethylpiperidine](/img/structure/B1231240.png)
![(E)-N-[1-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B1231242.png)
